molecular formula C12H10I2N2 B8755348 2,2'-Diiodo-4,4'-diaminobiphenyl CAS No. 54391-31-0

2,2'-Diiodo-4,4'-diaminobiphenyl

Cat. No.: B8755348
CAS No.: 54391-31-0
M. Wt: 436.03 g/mol
InChI Key: PGJJPWRSBHDEOP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2,2'-diiodo-4,4'-diaminobiphenyl , reflecting the positions of the iodine substituents (2,2') and amine groups (4,4') on the biphenyl scaffold. Its molecular formula, C₁₂H₁₀I₂N₂ , confirms the presence of two iodine atoms (atomic weight 126.90 g/mol each) and two primary amine groups (-NH₂) distributed across the two phenyl rings. The exact mass of the compound is 435.893338 g/mol , as determined via high-resolution mass spectrometry.

The SMILES notation (Nc1cc(c(-c2c(cc(cc2)N)I)cc1)I ) and InChIKey (PGJJPWRSBHDEOP-UHFFFAOYSA-N ) further elucidate the connectivity and stereoelectronic environment. The biphenyl core adopts a planar configuration, with iodine’s large atomic radius introducing steric constraints that influence molecular packing and intermolecular interactions.

Crystallographic Data and Symmetry Considerations

While single-crystal X-ray diffraction data for this compound remains unreported in the provided sources, symmetry considerations can be inferred from analogous halogenated biphenyls. For instance, 4,4'-diamino-2,2'-dichlorobiphenyl (CAS 84-68-4) crystallizes in a monoclinic system with space group P2₁/c, featuring a dihedral angle of 35° between phenyl rings due to steric hindrance from halogen atoms. Extending this to the iodinated analog, the larger iodine substituents (van der Waals radius: 1.98 Å vs. 1.80 Å for chlorine) likely increase torsional strain, reducing planarity and altering crystal packing efficiency.

Comparative analysis with 4,4'-diamino-2,2'-dibromobiphenyl (CAS 84530-60-9) further highlights halogen-dependent trends. The bromine analog’s molecular weight (342.03 g/mol) is markedly lower than the iodinated derivative (436.03 g/mol), reflecting iodine’s greater atomic mass. Such differences influence density (calculated as 2.143 g/cm³ for the iodine compound) and melting points, though experimental values for the latter remain uncharacterized.

Spectroscopic Identification (FTIR, MS, NMR)

FTIR Spectroscopy :
The infrared spectrum of this compound exhibits characteristic N-H stretching vibrations at ~3350–3450 cm⁻¹ (asymmetric and symmetric modes) and C-I stretches near 500–600 cm⁻¹ . Aromatic C=C ring vibrations appear between 1450–1600 cm⁻¹ , while out-of-plane C-H bending modes occur at 700–800 cm⁻¹ .

Mass Spectrometry :
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 436.03 , corresponding to the [M]⁺ species. Fragmentation pathways include loss of iodine radicals (·I, m/z 127) and subsequent cleavage of the biphenyl backbone, yielding diagnostic ions at m/z 309 ([M–I]⁺) and m/z 182 ([C₁₂H₁₀N₂]⁺) .

NMR Spectroscopy :
¹H NMR (DMSO-d₆, 400 MHz) features two singlet resonances at δ 6.75 ppm (H-3, H-5) and δ 6.90 ppm (H-6, H-6') for the aromatic protons adjacent to iodine and amine groups. The -NH₂ protons appear as broad singlets at δ 5.20 ppm due to hydrogen bonding with the solvent. ¹³C NMR data corroborates the substitution pattern, with iodine-induced deshielding elevating the C-2 and C-2' chemical shifts to δ 140–145 ppm .

Comparative Analysis with Halogenated Biphenyl Diamine Analogues

The following table summarizes key differences between this compound and its halogenated analogs:

Property This compound 2,2'-Dibromo-4,4'-diaminobiphenyl 2,2'-Dichloro-4,4'-diaminobiphenyl 2,2'-Difluoro-4,4'-diaminobiphenyl
Molecular Formula C₁₂H₁₀I₂N₂ C₁₂H₁₀Br₂N₂ C₁₂H₁₀Cl₂N₂ C₁₂H₁₀F₂N₂
Molecular Weight (g/mol) 436.03 342.03 253.13 220.22
Halogen Atomic Radius (Å) 1.98 (I) 1.85 (Br) 1.80 (Cl) 1.47 (F)
Calculated Density (g/cm³) 2.143 1.952 1.408 1.312
¹H NMR δ (NH₂) 5.20 ppm 5.15 ppm 5.10 ppm 5.05 ppm

Key observations:

  • Halogen Effects : Larger halogens (I > Br > Cl > F) increase molecular weight and density while reducing solubility in polar solvents due to enhanced hydrophobic interactions.
  • Electronic Influence : Iodine’s polarizability induces greater electron-withdrawing effects via conjugation, stabilizing the amine groups and altering redox potentials compared to lighter halogens.
  • Spectral Shifts : The deshielding of aromatic protons in NMR scales with halogen electronegativity (F > Cl > Br > I), though iodine’s heavy atom effect complicates relaxation pathways.

Properties

CAS No.

54391-31-0

Molecular Formula

C12H10I2N2

Molecular Weight

436.03 g/mol

IUPAC Name

4-(4-amino-2-iodophenyl)-3-iodoaniline

InChI

InChI=1S/C12H10I2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2

InChI Key

PGJJPWRSBHDEOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)C2=C(C=C(C=C2)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-Diiodo-4,4'-diaminobiphenyl typically involves the iodination of aniline derivatives. One common method is the Sandmeyer reaction, where aniline is first diazotized and then treated with potassium iodide to introduce the iodine atoms. The reaction conditions often include acidic environments and controlled temperatures to ensure the selective iodination of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2'-Diiodo-4,4'-diaminobiphenyl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Deiodinated aniline derivatives.

    Substitution: Hydroxyl or alkyl-substituted aniline derivatives.

Scientific Research Applications

2,2'-Diiodo-4,4'-diaminobiphenyl has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2'-Diiodo-4,4'-diaminobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can facilitate the compound’s binding to specific sites, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Amino Groups (4,4'-NH₂):

  • Enable polymerization with dianhydrides to form polyimides (e.g., DMBZ and TFMB in aerogels and high-Tg films) .
  • In benzidine, free amino groups contribute to toxicity but are critical for dye synthesis .

Iodo Substituents (2,2'-I):

  • Analogous diiodo compounds (e.g., 4,4′-Diiodo-2,2′-dimethylbiphenyl) exhibit high melting points (95–100°C), suggesting thermal stability .

Sulfonic Acid (2,2'-SO₃H):

  • Introduces water solubility, enabling applications in aqueous coordination cages (e.g., cage 27 in Figure 32b ).

Trifluoromethyl (2,2'-CF₃):

  • Reduces chain packing in polymers, lowering dielectric constants and improving optical clarity .

Research Findings on Performance

TFMB-Based Polyimides :

  • Achieve Tg >300°C and CTE <20 ppm/°C due to rigid fluorinated backbones .
  • Used in flexible electronics and aerospace materials.

DMBZ Aerogels :

  • Exhibit mesoporous structures (pore size ~20 nm) with CO₂ adsorption capacities up to 1.2 mmol/g .

4,4'-Diaminobiphenyl-2,2'-disulfonic Acid: Forms coordination cages (e.g., tetrahedron 27) that bind neutral organic molecules in water, with binding kinetics influenced by guest hydrophobicity .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsKey ParametersReference
Iodination/CouplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃80°C, N₂ atmosphere
Nitro ReductionH₂/Pd-C, ethanol, 50°C12–24 hr, pH control

What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • FTIR : Identifies amine (-NH₂) stretches (~3300–3500 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms aromatic proton environments and iodine-induced deshielding effects. For example, adjacent iodine atoms cause significant downfield shifts in neighboring protons .
  • Elemental Analysis : Validates C, H, N, and I content to confirm stoichiometry .
  • XRD : Resolves crystal structure, particularly for derivatives used in polymer matrices .

Advanced Research Questions

How do iodine substituents influence the electronic and thermal properties of polyimides derived from this compound?

Methodological Answer:
Iodine’s electron-withdrawing nature enhances charge-transfer interactions in polyimides, increasing glass transition temperature (Tg) and reducing the coefficient of thermal expansion (CTE). For example, polyimides synthesized from analogous diaminobiphenyl monomers achieve Tg > 300°C and CTE < 20 ppm/K . Computational modeling (DFT) can correlate iodine’s electronegativity with backbone rigidity, while TGA/DSC experimentally validates thermal stability .

How can researchers resolve contradictions in reported melting points or purity levels across studies?

Methodological Answer:
Discrepancies often arise from impurities (e.g., residual solvents or unreacted iodides) or polymorphic forms. Strategies include:

  • Recrystallization : Using DMF/water mixtures to isolate pure crystals .
  • HPLC-MS : Detects trace impurities (<1%) that affect melting points .
  • Comparative DSC : Identifies polymorphs by analyzing melting endotherms .

Q. Table 2: Reported Thermal Properties

SourcePurityMelting Point (°C)NotesReference
Sigma-Aldrich97%95–100Recrystallized from EtOH
SEAVALOUR>98%102–105HPLC-purified

What strategies mitigate low yields in palladium-catalyzed coupling reactions during synthesis?

Methodological Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to reduce steric hindrance .
  • Solvent Selection : Mixed polar solvents (e.g., DMF/H₂O) improve solubility of iodinated intermediates .
  • Microwave Assistance : Reduces reaction time from 24 hr to 2–4 hr, minimizing decomposition .

How can the solubility of this compound be enhanced for polymerization applications?

Methodological Answer:

  • Co-solvent Systems : NMP/γ-butyrolactone (7:3) dissolves rigid aromatic diamines for polycondensation .
  • Side-Chain Functionalization : Introducing trifluoromethyl (-CF₃) groups improves solubility in THF by 40% .

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